1H-Benzimidazole-6-sulfonic acid, 2-butyl- is a compound belonging to the family of benzimidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. This specific compound features a sulfonic acid group and a butyl substituent, enhancing its solubility and potential reactivity in various chemical environments. Benzimidazole derivatives are often explored for their roles in medicinal chemistry, particularly as anti-cancer, anti-inflammatory, and antimicrobial agents.
The compound can be synthesized from readily available starting materials, primarily through reactions involving o-phenylenediamine and various sulfonating agents. The literature highlights several synthetic routes that yield high purity and yield of benzimidazole derivatives, including 1H-benzimidazole-6-sulfonic acid, 2-butyl-.
1H-Benzimidazole-6-sulfonic acid, 2-butyl- is classified under:
The synthesis of 1H-benzimidazole-6-sulfonic acid, 2-butyl- typically involves the following methods:
The synthesis may involve:
1H-Benzimidazole-6-sulfonic acid, 2-butyl- can participate in various chemical reactions including:
The reactions typically require mild acidic or basic conditions depending on the nature of the nucleophile involved. The presence of the sulfonic acid group enhances solubility in aqueous media, facilitating these reactions.
The mechanism of action for compounds like 1H-benzimidazole-6-sulfonic acid, 2-butyl-, particularly in biological contexts, often involves:
Studies have shown that benzimidazole derivatives exhibit significant activity against various microbial strains and have potential as therapeutic agents due to their ability to modulate biological pathways.
1H-Benzimidazole-6-sulfonic acid, 2-butyl- has several scientific uses including:
The molecular architecture of 1H-Benzimidazole-6-sulfonic acid, 2-butyl- (C₁₁H₁₄N₂O₃S; MW 254.31 g/mol) strategically integrates three pharmacophoric elements: a benzimidazole core for biological targeting, a C2-butyl chain for lipophilic interactions, and a C6-sulfonic acid group for aqueous solubility enhancement. This trifunctional design enables dual-phase solubility (aqueous and lipid membranes), critical for pharmaceutical bioavailability and reactivity in polar solvents. The sulfonic acid group (-SO₃H) at the 6-position provides strong hydrogen-bonding capability and ionic character, while the n-butyl group at the 2-position contributes to hydrophobic pocket binding in biological targets and influences electron density across the conjugated system [9].
Substituent positioning follows rigorous electronic rules:
Table 1: Electronic Effects of Key Substituents
Position | Substituent | Electronic Contribution | Biological Impact |
---|---|---|---|
2 | n-Butyl | +I effect, σ-donor | Enhances lipophilicity (logP +1.2) |
6 | -SO₃H | -I effect, π-acceptor | Improves water solubility (31.4 μg/mL) |
4/7 | Unsubstituted | Neutral conjugation | Allows π-stacking interactions |
Industrial-scale production employs a three-step sequence starting from commercially accessible o-phenylenediamine, with critical control points at each stage to prevent regioisomeric impurities. The optimized pathway follows Phillips methodology with sulfonation modifications [10]:
Stage 1: Nucleophilic Sulfonation
Stage 2: Cyclocondensation
Stage 3: Aromatization/Oxidation
Table 2: Synthesis Pathway Technical Parameters
Step | Intermediate | Reagents/Conditions | Yield | Purity Control |
---|---|---|---|---|
Sulfonation | 4-Amino-3-aminobenzenesulfonic acid | ClSO₃H, DCM, 0°C→RT | 85% | HPLC >95% (254nm) |
Cyclization | 2-Butyl-5,6-dihydrobenzimidazol-6-sulfonate | n-C₃H₇CHO, NaHSO₃, EtOH reflux | 90% | Residual aldehyde <0.5% |
Aromatization | Target Compound | H₂O₂/AcOH, 60°C | 85% | Peroxide residue <10ppm |
Microwave dielectric heating revolutionizes benzimidazole synthesis by reducing reaction times 4-6 fold while improving regioselectivity at C6. Modern protocols employ heterogeneous catalysts in solvent-free or aqueous media [5] [7]:
Catalyst Systems:
Energy-Efficient Protocols:
Table 3: Comparative Synthesis Efficiency
Method | Conditions | Time | Yield | Energy Use (kJ/mol) |
---|---|---|---|---|
Conventional Reflux | EtOH, Δ, 8h | 8 hours | 78% | 2800 |
MW (Homogeneous) | Si-BLAIL, 150W | 45 min | 89% | 620 |
MW (Heterogeneous) | Nafion SAC-13, 300W | 25 min | 92% | 450 |
Flow Sulfonation | SO₃-pyridine, 140°C | 0.5 min | 95% | 180 |
The C2 position serves as the primary modulation site for tuning electronic, steric, and biological properties. Butyl group installation occurs via three mechanistically distinct pathways [9] [10]:
Alkylation Strategies:1. Pre-Cyclization Modification (Most efficient):- n-Butyraldehyde condensation under Phillips conditions (4N HCl, reflux)- Advantage: Direct C-C bond formation without halogenated intermediates2. Post-Cyclization Alkylation:- Electrophilic: 1-Bromobutane/K₂CO₃/DMF (80°C, 12h) → N1-alkylated byproduct <15%- Organometallic: Butylmagnesium bromide/THF (-78°C) → requires N-protection3. Acyl-Then-Reduce:- Valeroyl chloride/AlCl₃ (0°C) → Clemmensen reduction (Zn-Hg/HCl)
Electronic Impact Analysis:
UV Filter Applications:Butyl chain optimizes photostability in benzimidazole-based sunscreens by:
Industrial synthesis now prioritizes atom economy (78%) and E-factor reduction (<15) through three synergistic strategies :
Catalyst Innovations:
Waste Minimization Tactics:
Solvent Reduction Metrics:
Table 4: Green Chemistry Performance Indicators
Method | PMI (Mass Input/Mass Product) | E-Factor (kg Waste/kg Product) | Catalyst Recyclability | Energy Intensity (kJ/g) |
---|---|---|---|---|
Traditional | 28.7 | 27.3 | None | 85 |
Si-BLAIL Catalysis | 5.1 | 4.8 | 18 cycles | 22 |
MW Solvent-Free | 3.8 | 2.7 | 12 cycles | 18 |
Flow Sulfonation | 2.9 | 1.2 | Continuous | 9 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3